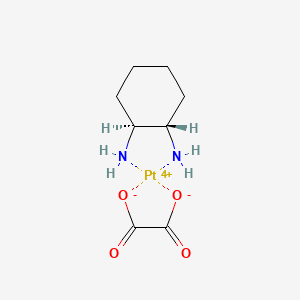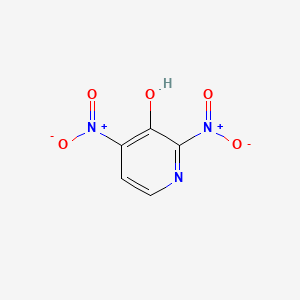
2,4-Dinitro-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-3-pyridinol is a chemical compound with the molecular formula C5H3N3O5. It is a derivative of pyridine, characterized by the presence of two nitro groups at positions 2 and 4, and a hydroxyl group at position 3 on the pyridine ring. This compound is known for its yellow solid appearance and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dinitro-3-pyridinol can be synthesized through the nitration of 3-hydroxypyridine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the nitrating agents and the exothermic nature of the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-3-pyridinol undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products
Applications De Recherche Scientifique
2,4-Dinitro-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-3-pyridinol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitropyridine: Another nitro-substituted pyridine with three nitro groups, known for its higher density and thermal stability.
2,6-Diamino-3,5-dinitropyridine-1-oxide: A derivative with amino and nitro groups, used in energetic materials.
3,4,5-Trinitro-1H-pyrazole: A pyrazole derivative with similar nitro substitution, used in explosive materials.
Uniqueness
2,4-Dinitro-3-pyridinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C5H3N3O5 |
|---|---|
Poids moléculaire |
185.09 g/mol |
Nom IUPAC |
2,4-dinitropyridin-3-ol |
InChI |
InChI=1S/C5H3N3O5/c9-4-3(7(10)11)1-2-6-5(4)8(12)13/h1-2,9H |
Clé InChI |
ZORRKXFLBXYDGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)


![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
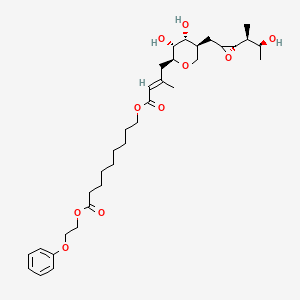
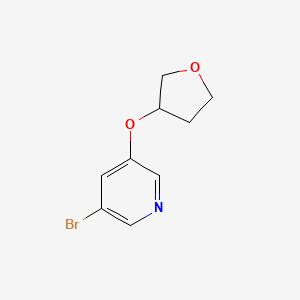

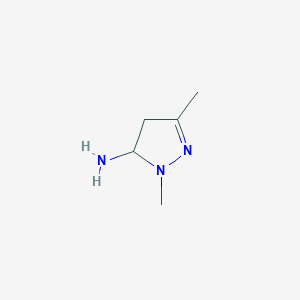
![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
